Cas no 2648912-86-9 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-3-hydroxypropanoic acid)

(2R)-2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-3-hydroxypropanoic acid is a chiral, Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a stereocenter at the 2-position (R-configuration) and a hydroxyl group on the propanoic acid moiety, offering versatility in solid-phase peptide assembly. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The isopropyl side chain enhances steric bulk, influencing peptide conformation, while the hydroxypropanoic acid segment facilitates further functionalization. This compound is particularly valuable for synthesizing modified peptides with tailored physicochemical properties, making it useful in medicinal chemistry and biochemical research. High purity grades ensure reproducible results in automated peptide synthesis workflows.
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-3-hydroxypropanoic acid structure
2648912-86-9 structure
商品名:(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-3-hydroxypropanoic acid
CAS番号:2648912-86-9
MF:C25H30N2O6
メガワット:454.515507221222
CID:6450568
PubChem ID:165569525

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-3-hydroxypropanoic acid
    • 2648912-86-9
    • (2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]-3-hydroxypropanoic acid
    • EN300-1523913
    • インチ: 1S/C25H30N2O6/c1-14(2)22(23(29)27-21(12-28)24(30)31)15(3)26-25(32)33-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-22,28H,12-13H2,1-3H3,(H,26,32)(H,27,29)(H,30,31)/t15?,21-,22?/m1/s1
    • InChIKey: LMNNVZFGMVPWBS-RITMXGJUSA-N
    • ほほえんだ: O(C(NC(C)C(C(N[C@@H](C(=O)O)CO)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 454.21038668g/mol
  • どういたいしつりょう: 454.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 676
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-3-hydroxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1523913-1.0g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]-3-hydroxypropanoic acid
2648912-86-9
1g
$2745.0 2023-06-05
Enamine
EN300-1523913-5.0g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]-3-hydroxypropanoic acid
2648912-86-9
5g
$7961.0 2023-06-05
Enamine
EN300-1523913-1000mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]-3-hydroxypropanoic acid
2648912-86-9
1000mg
$2745.0 2023-09-26
Enamine
EN300-1523913-250mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]-3-hydroxypropanoic acid
2648912-86-9
250mg
$2525.0 2023-09-26
Enamine
EN300-1523913-10.0g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]-3-hydroxypropanoic acid
2648912-86-9
10g
$11805.0 2023-06-05
Enamine
EN300-1523913-100mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]-3-hydroxypropanoic acid
2648912-86-9
100mg
$2415.0 2023-09-26
Enamine
EN300-1523913-0.1g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]-3-hydroxypropanoic acid
2648912-86-9
0.1g
$2415.0 2023-06-05
Enamine
EN300-1523913-0.25g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]-3-hydroxypropanoic acid
2648912-86-9
0.25g
$2525.0 2023-06-05
Enamine
EN300-1523913-2.5g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]-3-hydroxypropanoic acid
2648912-86-9
2.5g
$5380.0 2023-06-05
Enamine
EN300-1523913-50mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanamido]-3-hydroxypropanoic acid
2648912-86-9
50mg
$2306.0 2023-09-26

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-3-hydroxypropanoic acid 関連文献

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-3-hydroxypropanoic acidに関する追加情報

Research Brief on (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-3-hydroxypropanoic acid (CAS: 2648912-86-9)

The compound (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-3-hydroxypropanoic acid (CAS: 2648912-86-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a hydroxypropanoic acid moiety, is being explored for its potential applications in peptide synthesis and drug development. Recent studies have focused on its role as a building block in solid-phase peptide synthesis (SPPS), where its stability and reactivity are critical for the efficient production of complex peptides.

One of the key areas of investigation has been the optimization of synthetic routes for this compound. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel synthetic protocol that improves the yield and purity of (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-3-hydroxypropanoic acid. The researchers employed a combination of Fmoc-protected amino acids and advanced coupling reagents, achieving a yield of over 85% with minimal byproducts. This advancement is particularly relevant for the pharmaceutical industry, where high-purity intermediates are essential for the production of therapeutic peptides.

In addition to its synthetic utility, the biological activity of this compound has also been a subject of interest. Preliminary in vitro studies suggest that derivatives of (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-3-hydroxypropanoic acid exhibit moderate inhibitory effects on certain proteases, which could have implications for the development of protease inhibitors. However, further in vivo studies are required to validate these findings and explore potential therapeutic applications.

The stability and solubility of this compound under physiological conditions have also been investigated. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the hydroxypropanoic acid moiety enhances the compound's solubility in aqueous media, making it a promising candidate for drug formulation. Moreover, the Fmoc group provides stability during storage and handling, which is advantageous for large-scale pharmaceutical manufacturing.

Looking ahead, researchers are exploring the potential of (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-3-hydroxypropanoic acid as a scaffold for the design of novel peptide-based therapeutics. Its modular structure allows for the incorporation of various functional groups, enabling the development of targeted therapies for diseases such as cancer and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-3-hydroxypropanoic acid (CAS: 2648912-86-9) represents a versatile and promising compound in the realm of chemical biology and drug development. Recent advancements in its synthesis and characterization have laid the groundwork for future research, with potential applications spanning peptide therapeutics, protease inhibitors, and beyond. Continued exploration of its properties and biological activities will undoubtedly contribute to the advancement of the field.

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